![molecular formula C10H11FO2 B1463637 Ethyl 2-fluoro-5-methylbenzoate CAS No. 496841-90-8](/img/structure/B1463637.png)
Ethyl 2-fluoro-5-methylbenzoate
Overview
Description
Ethyl 2-fluoro-5-methylbenzoate is a chemical compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 2-fluoro-5-methylbenzoate is1S/C10H11FO2/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3H2,1-2H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 2-fluoro-5-methylbenzoate is a liquid at room temperature . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Pharmaceutical Research
Ethyl 2-fluoro-5-methylbenzoate is a compound with potential applications in the development of new pharmaceuticals. Its fluorinated structure can enhance the biological activity and metabolic stability of drug candidates. It may serve as a precursor in synthesizing molecules with improved pharmacokinetic properties, such as increased membrane permeation and binding affinity to target proteins .
Organic Synthesis
In organic chemistry, Ethyl 2-fluoro-5-methylbenzoate is valuable for its role in synthetic routes. It can be used to introduce fluorinated aromatic structures into more complex molecules. This compound can participate in reactions under various conditions, contributing to the synthesis of diverse organic compounds .
Material Science
The compound’s properties are also explored in material science. Its stability and reactivity make it suitable for creating novel materials with specific characteristics. Researchers might investigate its incorporation into polymers or coatings to impart unique chemical and physical properties .
Analytical Chemistry
Ethyl 2-fluoro-5-methylbenzoate can be used as a standard or reagent in analytical methods. Its well-defined structure and properties allow for its use in calibrating instruments or developing new analytical techniques, such as chromatography or mass spectrometry .
Agriculture
While direct applications in agriculture for Ethyl 2-fluoro-5-methylbenzoate are not extensively documented, fluorinated compounds, in general, have roles in the synthesis of agrochemicals. They can be used to create pesticides or herbicides with enhanced efficacy and reduced environmental impact .
Environmental Applications
Compounds like Ethyl 2-fluoro-5-methylbenzoate may find use in environmental science. They can be part of studies aimed at understanding the behavior of fluorinated compounds in ecosystems or developing methods to detect and measure environmental pollutants .
Safety And Hazards
The safety information for Ethyl 2-fluoro-5-methylbenzoate includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
ethyl 2-fluoro-5-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLAZXWLICGMKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673274 | |
Record name | Ethyl 2-fluoro-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-fluoro-5-methylbenzoate | |
CAS RN |
496841-90-8 | |
Record name | Ethyl 2-fluoro-5-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496841-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-fluoro-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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